molecular formula C15H20N2OS B2893826 3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol CAS No. 905765-54-0

3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol

Cat. No.: B2893826
CAS No.: 905765-54-0
M. Wt: 276.4
InChI Key: JXYXWLPXDLENKM-NXVVXOECSA-N
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Description

3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a complex organic compound that features a thiazole ring, a phenyl group, and a hydroxyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a suitable phenyl halide.

    Formation of the Hydroxyl Group: The hydroxyl group can be introduced by reducing a carbonyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The imine group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl group can interact with the active sites of enzymes, inhibiting their activity or altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone
  • [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, phenyl group, and hydroxyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-11-5-6-14(12(2)9-11)16-15-17(7-4-8-18)13(3)10-19-15/h5-6,9-10,18H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYXWLPXDLENKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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